Cas no 2228501-63-9 (1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol)

1-2-(1-Methyl-1H-indol-4-yl)ethylcyclopropan-1-ol is a cyclopropane derivative featuring a substituted indole moiety, offering a unique structural framework for pharmaceutical and agrochemical applications. Its fused ring system provides steric and electronic properties that can enhance binding affinity and metabolic stability in bioactive compounds. The hydroxyl group on the cyclopropane ring allows for further functionalization, making it a versatile intermediate in synthetic chemistry. The indole component contributes to potential interactions with biological targets, particularly in CNS and antimicrobial research. This compound's balanced lipophilicity and rigidity may improve pharmacokinetic profiles in drug development, while its synthetic accessibility supports scalable production.
1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol structure
2228501-63-9 structure
Product Name:1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol
CAS No:2228501-63-9
MF:C14H17NO
MW:215.290883779526
CID:6244759
PubChem ID:165710791
Update Time:2025-05-23

1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol
    • 1-[2-(1-methyl-1H-indol-4-yl)ethyl]cyclopropan-1-ol
    • EN300-1792005
    • 2228501-63-9
    • Inchi: 1S/C14H17NO/c1-15-10-6-12-11(3-2-4-13(12)15)5-7-14(16)8-9-14/h2-4,6,10,16H,5,7-9H2,1H3
    • InChI Key: AARGHDDKPDAEJI-UHFFFAOYSA-N
    • SMILES: OC1(CCC2=CC=CC3=C2C=CN3C)CC1

Computed Properties

  • Exact Mass: 215.131014166g/mol
  • Monoisotopic Mass: 215.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 25.2Ų

1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol Pricemore >>

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1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol Related Literature

Additional information on 1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol

Recent Advances in the Study of 1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol (CAS: 2228501-63-9)

The compound 1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol (CAS: 2228501-63-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, providing a comprehensive overview of its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel indole-based therapeutics. Indole derivatives are well-known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific structural features of 1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol, such as the cyclopropane ring and the methyl-substituted indole moiety, contribute to its stability and bioavailability, making it a promising candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in modulating serotonin receptors, which are critical targets for treating neurological disorders such as depression and anxiety. The study utilized advanced computational modeling and in vitro assays to elucidate the binding affinity and selectivity of 1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol for specific receptor subtypes. These findings suggest its potential as a lead compound for the development of next-generation neuropsychiatric drugs.

Another significant breakthrough was reported in a recent patent application (WO2023056123), which described a novel synthetic route for 1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol with improved yield and purity. The patented method employs a catalytic cyclopropanation reaction, offering a scalable and cost-effective approach for industrial production. This advancement addresses previous challenges related to the compound's synthesis, paving the way for its broader application in drug discovery pipelines.

Furthermore, preclinical studies have explored the compound's anticancer properties. A 2024 paper in Bioorganic & Medicinal Chemistry Letters revealed that 1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol exhibits potent inhibitory effects on certain cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent. However, further in vivo studies are required to validate these findings and assess its safety profile.

In conclusion, 1-2-(1-methyl-1H-indol-4-yl)ethylcyclopropan-1-ol (CAS: 2228501-63-9) represents a versatile and promising molecule in the realm of chemical biology and drug discovery. Its unique structural attributes, coupled with its demonstrated biological activities, underscore its potential for therapeutic development. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in clinical settings. This compound exemplifies the innovative strides being made in the design and application of indole-based pharmaceuticals, offering new avenues for addressing unmet medical needs.

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